N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide
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Overview
Description
This compound is related to a class of chemicals that have been studied for their potential in inhibiting human carbonic anhydrases and showing selectivity toward therapeutically relevant isozymes. Such inhibitors are of interest for their potential applications in medical and pharmaceutical research, particularly in designing selective inhibitors for various isoforms of carbonic anhydrase associated with diseases like cancer and neuronal disorders (Mader et al., 2011).
Synthesis Analysis
Several strategies have been explored for synthesizing related compounds, including the use of reductive amination, palladium-catalyzed ethoxyvinylation, and reductive N-alkylation sequences. These methods offer a broad range of substituents and high functional group tolerance, demonstrating the flexibility and adaptability of synthetic approaches in creating complex molecules (Bracher, Glas, & Wirawan, 2021).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through crystallographic analysis, revealing the key interactions between these molecules and their target enzymes. Such analyses provide valuable insights into the binding modes and the structural basis for the activity of these compounds (Lu et al., 2021).
Chemical Reactions and Properties
Compounds within this class participate in a variety of chemical reactions, including annulation and cyclopropanation, to create complex molecular architectures. These reactions are characterized by high efficiency, excellent functional group tolerance, and the ability to introduce significant structural diversity (Wang et al., 2020).
Physical Properties Analysis
The physical properties of related compounds, such as solubility, melting points, and crystal structures, are crucial for understanding their behavior in biological systems. Studies on the crystal structure of similar compounds have revealed detailed information on their molecular geometry, which is essential for predicting their interactions with biological targets (Akkurt et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity with various functional groups and stability under different conditions, are fundamental for the application of these compounds in drug design and synthesis. The versatility in their chemical reactivity allows for the synthesis of a wide array of derivatives with potential biological activity (Szakonyi & Fülöp, 2002).
Scientific Research Applications
Molecular Structure and Synthesis
The study of molecular structures and synthesis pathways for related compounds has been a focus of research to understand their properties and potential applications. For example, the synthesis and characterization of quinazoline derivatives have explored the structure-activity relationships, indicating the importance of specific substitutions on the benzene sulfonamide derivatives for achieving desired biological activities (Mujeeb Ur Rahman et al., 2014). Such studies are crucial for designing compounds with optimized properties for various scientific applications.
Catalytic Applications
Compounds containing benzenesulfonamide moieties have been investigated for their catalytic applications. The development of methodologies for the cyanation of chelation-assisted C-H bonds, using related sulfonamide compounds as efficient cyanating agents, demonstrates the potential of these compounds in facilitating the synthesis of benzonitrile derivatives through catalytic processes (Manthena Chaitanya et al., 2013).
Photoinduced Electron Transfer
Research on the photoinduced electron transfer mechanisms of compounds with similar structural motifs to "N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide" has revealed insights into the degenerate rearrangement processes. These studies contribute to a better understanding of photochemical reactions and could lead to applications in photodynamic therapy and the development of photoresponsive materials (H. Ikeda et al., 2003).
Fluorescent Probes
The synthesis and preliminary spectroscopic studies of analogues related to fluorophores demonstrate the potential of such compounds in the development of fluorescent probes for metal ions. These compounds show bathochromic shifts upon interaction with Zn(II), indicating their utility in detecting and quantifying metal ions in various environments (M. Kimber et al., 2003).
Antimicrobial and Anticancer Properties
Investigations into the antimicrobial and anticancer properties of sulfonamide derivatives have shown significant activity against various pathogens and cancer cell lines. These studies highlight the therapeutic potential of compounds with the benzenesulfonamide motif, laying the groundwork for the development of new antimicrobial and anticancer agents (S. Vanparia et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-26-18-6-8-19(9-7-18)27(24,25)21-17-5-4-14-10-11-22(13-16(14)12-17)20(23)15-2-3-15/h4-9,12,15,21H,2-3,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZIPZXUKXWVEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide |
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